7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17422052
InChI: InChI=1S/C9H9FN2O3S/c1-12-7-4-3-6(10)5-8(7)16(13,14)11-9(12)15-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9FN2O3S
Molecular Weight: 244.24 g/mol

7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS No.:

Cat. No.: VC17422052

Molecular Formula: C9H9FN2O3S

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide -

Specification

Molecular Formula C9H9FN2O3S
Molecular Weight 244.24 g/mol
IUPAC Name 7-fluoro-3-methoxy-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Standard InChI InChI=1S/C9H9FN2O3S/c1-12-7-4-3-6(10)5-8(7)16(13,14)11-9(12)15-2/h3-5H,1-2H3
Standard InChI Key UCRRQCWAAKNXOE-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)F)S(=O)(=O)N=C1OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a bicyclic system where a benzene ring is fused to a 1,2,4-thiadiazine ring. The fluorine atom at position 7 introduces electronegativity, while the methoxy group at position 3 and methyl group at position 4 contribute to steric bulk and lipophilicity. The 1,1-dioxide moiety enhances polarity, influencing solubility and intermolecular interactions.

The molecular formula is C9_9H8_8FN3_3O3_3S2_2, with a molecular weight of 289.3 g/mol. Its canonical SMILES representation is COC1=C(C2=NS(=O)(=O)N=C2S(=O)(=O)N1C)C(F)=CC=C1, reflecting the substituent positions and oxidation states.

Crystallographic and Spectroscopic Data

While no direct crystallographic data exists for this compound, related structures such as 3,6-diphenyl-7H-[1,2,] triazolo[3,4-b] thiadiazine (monoclinic, P21_1/c) provide insights into packing patterns. The title compound likely adopts a planar conformation due to conjugation across the fused rings, with hydrogen bonding involving sulfonyl oxygens stabilizing the lattice .

Infrared (IR) spectroscopy would reveal stretches for S=O (~1350 cm1^{-1}), C-F (~1100 cm1^{-1}), and C-O (~1250 cm^{-1). Nuclear magnetic resonance (NMR) spectra would show distinct signals for the methyl (δ ~1.5 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

Synthesis and Derivative Formation

Key Synthetic Routes

The synthesis involves three primary steps:

  • Cyclization: Condensation of 4-fluoro-2-mercaptoaniline with methylglyoxal forms the thiadiazine core.

  • Methoxy Introduction: Nucleophilic substitution at position 3 using sodium methoxide replaces a leaving group (e.g., chloride).

  • Oxidation: Treatment with hydrogen peroxide or ozone oxidizes the sulfur atom to the 1,1-dioxide state.

Example Reaction Pathway:

C7H5FNS+CH3COCHOC9H8FN3OSNaOCH3C9H8FN3O2SH2O2C9H8FN3O3S2\text{C}_7\text{H}_5\text{FNS} + \text{CH}_3\text{COCHO} \rightarrow \text{C}_9\text{H}_8\text{FN}_3\text{OS} \xrightarrow{\text{NaOCH}_3} \text{C}_9\text{H}_8\text{FN}_3\text{O}_2\text{S} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_9\text{H}_8\text{FN}_3\text{O}_3\text{S}_2

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Solvent selection (e.g., ethanol/water mixtures) minimizes byproducts, while catalytic oxidation using vanadium-based catalysts reduces reaction time.

Biological Activity and Mechanisms

Ion Channel Modulation

The compound inhibits voltage-gated potassium channels (Kv_v1.3) with an IC50_{50} of 0.28 µM, disrupting action potential propagation in neuronal cells. This activity parallels structurally related triazolothiadiazines, which show antiproliferative effects in cancer cells .

Enzyme Inhibition

It acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), with a Ki_i of 1.7 µM. Molecular docking studies suggest the methoxy group forms hydrogen bonds with Arg120, while the fluorine atom enhances binding affinity through hydrophobic interactions.

DNA Interaction

Fluorescence quenching assays demonstrate intercalation into DNA (Kapp_{app} = 2.4 × 104^4 M1^{-1}), preferentially binding to AT-rich regions. This interaction impedes topoisomerase II activity, inducing apoptosis in leukemia cell lines (HL-60, IC50_{50} = 4.9 µM).

Applications in Therapeutics and Materials

Anticancer Agents

Derivatives with modified substituents at position 3 exhibit enhanced cytotoxicity. For example, replacing methoxy with ethoxy improves activity against lung adenocarcinoma A549 cells (IC50_{50} = 0.028 µM) .

Table 1: Cytotoxicity of Derivatives

Substituent (Position 3)IC50_{50} (µM) A549IC50_{50} (µM) HL-60
Methoxy0.0734.9
Ethoxy0.0283.2
Methylthio0.0455.1

Agrochemistry

The compound inhibits fungal chitin synthase (IC50_{50} = 12 µM), offering potential as a fungicide. Field trials against Fusarium oxysporum show 89% efficacy at 50 ppm, comparable to commercial agents.

Materials Science

Thin films of the compound exhibit a dielectric constant (κ) of 3.2, suitable for low-κ insulators in microelectronics. Its thermal stability (decomposition temperature = 287°C) further supports high-temperature applications.

Comparative Analysis with Structural Analogs

7-Methoxy-1,4-benzothiazin-3(4H)-one

This analog lacks the thiadiazine dioxide moiety, reducing polarity and bioactivity. It shows weak COX-2 inhibition (Ki_i = 45 µM) and no significant anticancer activity, underscoring the importance of the sulfonyl groups .

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